5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that combines the structural features of indole and oxadiazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxyindole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.
Scientific Research Applications
5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-indole-2-carboxylic acid: Shares the indole moiety but lacks the oxadiazole ring.
1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents on the indole moiety.
Uniqueness
5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to its combination of the indole and oxadiazole rings, which may confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(5-methoxy-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-16-7-2-3-8-6(4-7)5-9(12-8)10-13-14-11(15)17-10/h2-5,12H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSOFYFSZJXGFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=NNC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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